

# Application Note: 1H and 13C NMR Characterization of Methyl 5-oxopentanoate

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Compound of Interest		
Compound Name:	Methyl 5-oxopentanoate	
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## **Abstract**

This document provides a detailed guide to the characterization of **Methyl 5-oxopentanoate** using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes tabulated spectral data, comprehensive experimental protocols for sample preparation and spectral acquisition, and visual diagrams to illustrate the molecular structure and experimental workflow. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, identification, and analysis of small organic molecules.

### Introduction

**Methyl 5-oxopentanoate** is a bifunctional organic compound containing both an ester and an aldehyde functional group. This structure makes it a versatile building block in organic synthesis. Accurate structural confirmation and purity assessment are crucial for its application in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note details the expected 1H and 13C NMR spectral characteristics of **Methyl 5-oxopentanoate** and provides standardized protocols for data acquisition.

## **Data Presentation**



The following tables summarize the predicted 1H and 13C NMR spectral data for **Methyl 5-oxopentanoate**. The data was predicted using advanced NMR simulation software to provide a reference for experimental verification.

Table 1: Predicted 1H NMR Data for Methyl 5-oxopentanoate

Signal Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
H-5 (-CHO)	9.77	t	1.3	1H
H-1 (-OCH₃)	3.67	S	-	3H
H-4 (-CH <sub>2</sub> -CHO)	2.74	t	7.3	2H
H-2 (-CH <sub>2</sub> - COOCH <sub>3</sub> )	2.47	t	7.3	2H
H-3 (-CH <sub>2</sub> -CH <sub>2</sub> - CH <sub>2</sub> -)	1.99	р	7.3	2H

s = singlet, t = triplet, p = pentet

Table 2: Predicted 13C NMR Data for Methyl 5-oxopentanoate

Carbon Assignment	Chemical Shift (δ) ppm
C-5 (-CHO)	201.9
C-1 (=C=O)	173.5
C-1' (-OCH <sub>3</sub> )	51.7
C-4 (-CH <sub>2</sub> -CHO)	43.0
C-2 (-CH <sub>2</sub> -COOCH <sub>3</sub> )	32.9
C-3 (-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -)	19.8



## **Experimental Protocols**

The following protocols provide a detailed methodology for the acquisition of high-quality 1H and 13C NMR spectra of **Methyl 5-oxopentanoate**.

## **Sample Preparation**

- Sample Weighing: Accurately weigh 10-20 mg of Methyl 5-oxopentanoate for 1H NMR and 50-100 mg for 13C NMR into a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
  CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.
- Dissolution: Gently swirl the vial to ensure the sample is completely dissolved. If necessary, the sample can be sonicated for a short period.
- Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is often pre-dissolved in the deuterated solvent by the manufacturer and serves as an internal reference ( $\delta$  = 0.00 ppm). If not present, a small amount can be added.
- Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[1]
- Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

## **NMR Data Acquisition**

The following are general parameters for acquiring 1H and 13C NMR spectra on a standard 400 MHz NMR spectrometer. Instrument-specific parameters may need to be optimized.

#### 1H NMR Acquisition:

Spectrometer Frequency: 400 MHz

Solvent: CDCl₃



- Temperature: 298 K
- Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
- Number of Scans (NS): 16 to 64, depending on sample concentration.
- Relaxation Delay (D1): 1-2 seconds.
- Acquisition Time (AQ): 3-4 seconds.
- Spectral Width (SW): -2 to 12 ppm.

#### 13C NMR Acquisition:

- Spectrometer Frequency: 100 MHz
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30).
- Number of Scans (NS): 1024 to 4096, due to the lower natural abundance of 13C.
- Relaxation Delay (D1): 2 seconds.
- Acquisition Time (AQ): 1-2 seconds.
- Spectral Width (SW): -10 to 220 ppm.

#### Data Processing:

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

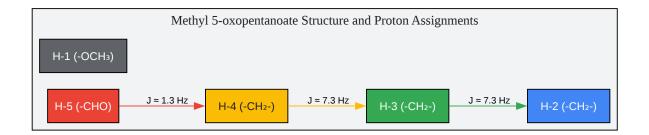


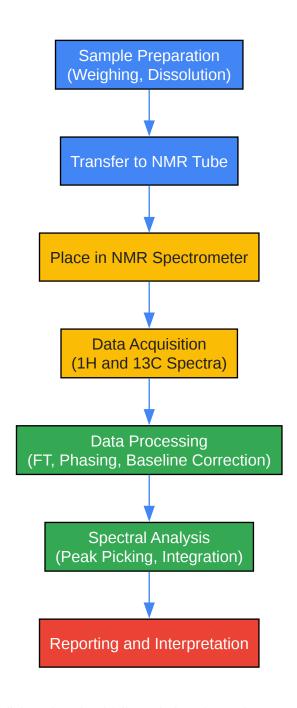
- Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
- Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both 1H and 13C spectra. In CDCl<sub>3</sub>, the residual solvent peak can also be used as a secondary reference ( $\delta$  = 7.26 ppm for 1H and  $\delta$  = 77.16 ppm for 13C).
- Integration (1H NMR): Integrate the signals to determine the relative number of protons corresponding to each peak.
- Peak Picking: Identify and label the chemical shifts of all significant peaks.

## **Mandatory Visualization**

The following diagrams illustrate the relationships between the protons in **Methyl 5-oxopentanoate** and a general workflow for NMR analysis.







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## References

- 1. hmdb.ca [hmdb.ca]
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